molecular formula C10H15FO4 B12976803 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B12976803
M. Wt: 218.22 g/mol
InChI Key: QQUNJDWLDFYQCJ-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a fluoromethyl group and a methoxycarbonyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexane derivative followed by esterification and carboxylation reactions. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The methoxycarbonyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.

    1-(Trifluoromethyl)cyclopentanecarboxylic acid: Contains a cyclopentane ring instead of a cyclohexane ring and a trifluoromethyl group.

Uniqueness

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a fluoromethyl group and a methoxycarbonyl group on a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15FO4

Molecular Weight

218.22 g/mol

IUPAC Name

1-(fluoromethyl)-4-methoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H15FO4/c1-15-8(12)7-2-4-10(6-11,5-3-7)9(13)14/h7H,2-6H2,1H3,(H,13,14)

InChI Key

QQUNJDWLDFYQCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)(CF)C(=O)O

Origin of Product

United States

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